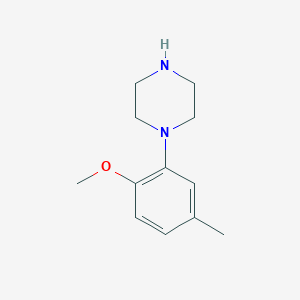
1-(2-Methoxy-5-methylphenyl)piperazine
概要
説明
1-(2-Methoxy-5-methylphenyl)piperazine is an organic compound with the molecular formula C12H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxy and methyl group attached to a phenyl ring
準備方法
The synthesis of 1-(2-Methoxy-5-methylphenyl)piperazine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(2-Methoxy-5-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methoxy-5-methylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders and other medical conditions.
作用機序
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. The exact pathways and molecular targets are still under investigation, but its effects on these systems suggest potential therapeutic applications .
類似化合物との比較
1-(2-Methoxy-5-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methylphenyl)piperazine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-(2-Methoxyphenyl)piperazine: Similar structure but without the methyl group, potentially affecting its reactivity and interactions.
1-(2-Methoxy-4-methylphenyl)piperazine: The position of the methyl group is different, which can influence its chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substitution pattern on the phenyl ring, which can significantly impact its properties and applications.
生物活性
1-(2-Methoxy-5-methylphenyl)piperazine, a derivative of piperazine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring attached to a substituted phenyl group, which includes a methoxy group at the second position and a methyl group at the fifth position. Its molecular formula is with a molecular weight of approximately 192.26 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can modulate various biochemical pathways, influencing neuronal activity and signaling. The compound may act as an agonist or antagonist at specific receptors, affecting mood regulation and other neurological functions.
Anticancer Activity
A study assessing various piperazine derivatives highlighted the potential anticancer properties of related compounds. For instance, derivatives containing similar piperazine structures demonstrated significant antiproliferative effects against multiple cancer cell lines, including colon and CNS cancers. Although direct studies on this compound are scarce, the promising results from related compounds indicate that it may also exhibit similar activities .
Neuropharmacological Studies
In preclinical research, derivatives like 1-(4-Methoxy-2-Methylphenyl)piperazine were evaluated for their effects on memory acquisition and consolidation in animal models. These studies suggested involvement of cholinergic and serotonin receptors in mediating memory improvement, which may extend to this compound due to its structural characteristics .
Comparative Analysis of Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Methoxy group at position 2 on phenyl | Anxiolytic, antidepressant |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group at position 4 on phenyl | Antipsychotic |
| This compound | Methoxy group at position 2, methyl at position 5 | Potential anxiolytic and antidepressant activity |
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDADYHTCZZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














